6-tert-Butyl-4-chloro-quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-4-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVMLZMNINVLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279299 | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-72-1 | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of 6 Tert Butyl 4 Chloro Quinoline
Established Synthetic Pathways and Their Mechanistic Underpinnings for Quinoline (B57606) Scaffolds
The construction of the core quinoline scaffold is the initial and most critical phase in the synthesis of 6-tert-butyl-4-chloro-quinoline. This typically involves the formation of the quinoline ring system, followed by the strategic introduction of the chloro and tert-butyl substituents.
Cyclization Reactions for Quinoline Ring Formation (e.g., Friedländer, Skraup, Doebner-Miller, Combes)
Several classical named reactions provide reliable routes to the quinoline core. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For the synthesis of a 6-substituted quinoline, these reactions would typically start from a correspondingly substituted aniline (B41778), in this case, 4-tert-butylaniline (B146146).
The Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govwikipedia.org The reaction can be catalyzed by either acids or bases. acs.org The mechanism is believed to proceed through an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline ring. acs.orgorganic-chemistry.org An alternative pathway involving the initial formation of a Schiff base has also been proposed. nih.govwikipedia.org
The Skraup Synthesis: A robust method for producing quinolines, the Skraup synthesis involves heating an aniline derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.orgijstr.orgscribd.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. iipseries.org Subsequent cyclization and oxidation yield the quinoline product. iipseries.org Using 4-tert-butylaniline as the starting material would directly lead to a 6-tert-butylquinoline (B1582401) skeleton.
The Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis and utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. scribd.comacs.orgrsc.org The mechanism is complex and thought to involve a series of conjugate additions, condensations, and cyclization/dehydration steps. acs.org
The Combes Synthesis: This method employs the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgacs.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to afford the quinoline. acs.org The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. acs.org
A comparative overview of these classical methods is presented below:
| Reaction | Key Reactants | Catalyst/Conditions | Key Mechanistic Steps |
| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or Base | Aldol condensation, Cyclization, Dehydration nih.govacs.org |
| Skraup | Aniline + Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Acrolein formation, Michael addition, Cyclization, Oxidation iipseries.org |
| Doebner-Miller | Aniline + α,β-Unsaturated carbonyl | Acid (Lewis or Brønsted) | Conjugate addition, Condensation, Cyclization acs.org |
| Combes | Aniline + β-Diketone | Acid (e.g., H₂SO₄) | Schiff base formation, Cyclization, Dehydration acs.org |
Strategies for Chlorination at the C4 Position
Once the 6-tert-butylquinoline scaffold is assembled, the next step is the introduction of the chlorine atom at the C4 position. A common and effective strategy involves the synthesis of a 4-hydroxyquinoline (B1666331) (a quinolin-4-one) intermediate, which is then converted to the desired 4-chloroquinoline (B167314).
The Conrad-Limpach-Knorr synthesis is a classic method for preparing 4-hydroxyquinolines (quinolones) by reacting anilines with β-ketoesters. pharmaguideline.com At lower temperatures, cyclization of the intermediate β-amino acrylate (B77674) leads to the 4-quinolone. pharmaguideline.com Therefore, reacting 4-tert-butylaniline with a suitable β-ketoester would yield 6-tert-butyl-4-hydroxyquinoline.
The conversion of the 4-hydroxy group to a chloro group is typically achieved using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. chemicalbook.com The reaction of 6-tert-butyl-4-hydroxyquinoline with POCl₃ would furnish this compound. The Vilsmeier-Haack reaction, which uses a reagent formed from POCl₃ and a formamide (B127407) like DMF, is another powerful method that can achieve both cyclization and chlorination in one pot to produce 2-chloro-3-formylquinolines from N-arylacetamides.
Introduction of the tert-Butyl Group at the C6 Position
Direct electrophilic substitution, such as a Friedel-Crafts alkylation, on an unsubstituted quinoline ring is often challenging. The nitrogen atom in the quinoline ring acts as a Lewis base and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. quora.com Therefore, the most practical and regioselective approach to introduce the tert-butyl group at the C6 position is to start with a precursor that already contains this substituent.
The use of 4-tert-butylaniline as the starting material in one of the classical quinoline syntheses (Skraup, Doebner-Miller, Combes, or a Conrad-Limpach approach to the 4-quinolone intermediate) is the most direct strategy. This ensures that the tert-butyl group is correctly positioned on the benzene (B151609) ring portion of the resulting quinoline scaffold.
Alternative "contra-Friedel-Crafts" methods have been developed for the tert-butylation of aromatic rings, which involve directed metalation followed by substitution of a sulfinyl group. rsc.orgresearchgate.net However, for the specific synthesis of this compound, starting with 4-tert-butylaniline remains the most straightforward and established pathway.
Innovations in Catalyst-Mediated Synthesis of Quinoline Derivatives
Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions that offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Transition Metal Catalysis (e.g., Palladium, Copper)
Palladium-catalyzed reactions have become a powerful tool for constructing complex molecules, including quinolines. mdpi.com These methods often involve cross-coupling and annulation strategies. For instance, palladium-catalyzed one-pot syntheses of polysubstituted quinolines from 2-amino aromatic ketones and alkynes have been reported. rsc.org Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. mdpi.com Furthermore, palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines provide an efficient route to quinolines. nih.gov
Copper-catalyzed syntheses also offer versatile and economical pathways to quinoline derivatives. Copper catalysts can mediate domino reactions of enaminones with 2-halobenzaldehydes to form quinolines. rsc.org They have also been employed in the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerobic conditions. ijstr.org More recently, copper has been used to catalyze the oxidative C-H annulation of quinolines. nih.gov
The table below summarizes some modern transition metal-catalyzed approaches to quinoline synthesis.
| Catalyst | Reactants | Reaction Type | Reference |
| Palladium | 2-Aminoaryl ketones + Alkynes | One-pot Annulation | rsc.org |
| Palladium | Aryl allyl alcohols + Anilines | Oxidative Cyclization | mdpi.com |
| Palladium | o-Aminocinnamonitriles + Arylhydrazines | Cascade Reaction | nih.gov |
| Copper | Enaminones + 2-Halobenzaldehydes | Domino Reaction | rsc.org |
| Copper | 2-Aminobenzyl alcohols + Ketones | Dehydrogenative Coupling | ijstr.org |
Organocatalytic Approaches
Organocatalysis has emerged as a "green" alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive metals. Chiral phosphoric acids, for example, have been successfully employed as efficient organocatalysts in atroposelective Friedländer heteroannulation reactions to produce axially chiral quinolines. nih.govacs.orgacs.org This demonstrates the potential of organocatalysis to not only facilitate the reaction but also to control the stereochemistry of the products.
The Povarov reaction, a [4+2] cycloaddition for the synthesis of tetrahydroquinolines, can also be performed under organocatalytic conditions. acs.org Recent advances have even demonstrated photocatalytic Povarov-type reactions under mild, oxidant-free conditions, further highlighting the move towards more sustainable synthetic methods. rsc.orgrsc.org An iodine-mediated formal [3+2+1] cycloaddition has also been developed as a Povarov-type reaction for quinoline synthesis. organic-chemistry.org
Nanocatalyst Applications
The use of nanocatalysts represents a significant advancement in chemical synthesis, offering benefits such as high surface area-to-volume ratios, enhanced catalytic activity, and improved recyclability compared to conventional homogeneous and heterogeneous catalysts. acs.orgresearchgate.net In quinoline synthesis, nanocatalysts have been employed to facilitate various reaction types, including the widely used Friedländer annulation, under milder and more efficient conditions. acs.orgnih.gov
Research has demonstrated the efficacy of a wide array of nanocatalysts for quinoline synthesis, including those based on iron, copper, zinc, nickel, and gold. acs.orgnih.gov For instance, magnetic nanoparticles (MNPs) like Fe₃O₄ have been functionalized to create highly active and easily recoverable catalysts. nih.gov A core-shell nanocatalyst, Fe₃O₄@SiO₂/ZnCl₂, has been used for the Friedländer synthesis under solvent-free conditions at 60 °C, showcasing high yields and excellent reusability. nih.gov Similarly, copper-based nanocatalysts, such as CuFe₂O₄, have proven effective in aqueous media, aligning with green chemistry principles. nih.gov These catalysts often work by activating carbonyl groups, facilitating the key condensation and cyclization steps of the quinoline-forming reaction. nih.gov
For the specific synthesis of this compound, a nanocatalyst-driven approach could be envisioned starting from 4-tert-butylaniline or a corresponding 2-aminoaryl ketone. A plausible route would involve the Friedländer condensation of 2-amino-5-tert-butylacetophenone with a suitable carbonyl compound, catalyzed by a magnetic nanocatalyst like Fe₃O₄@SiO₂ functionalized with an acidic group. The resulting 6-tert-butyl-4-hydroxyquinoline could then be chlorinated to yield the final product. The use of nanocatalysts in such a process would likely lead to higher yields, shorter reaction times, and a reduction in waste compared to traditional acid-catalyzed methods. acs.org
Table 1: Examples of Nanocatalysts in Quinoline Synthesis
| Nanocatalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂–APTES-TFA | Friedländer Synthesis | Solvent-free, rapid (5 min), high yield (96%) | nih.gov |
| Fe₃O₄@SiO₂/isoniazid/Cu(II) | Friedländer Synthesis | Ethanol solvent, very rapid (2 min), high yield (>90%) | nih.gov |
| CuFe₂O₄ | Friedländer Synthesis | Aqueous media, reusable, high yield (92%) | nih.gov |
| NiO Nanoparticles | Friedländer Synthesis | Catalyst for reactions with various ketones/β-ketoesters | nih.gov |
| Fe₃O₄ NP-cellulose | Three-component reaction | Water solvent, high yields (88-96%), reusable | nih.gov |
Principles of Green Chemistry Applied to Quinoline Synthesis
The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. ijpsjournal.comresearchgate.net These principles are increasingly being applied to the synthesis of quinolines to mitigate the environmental impact of classical methods like the Skraup and Doebner-von Miller reactions, which are notorious for their use of strong acids, high temperatures, and the generation of toxic byproducts. eurekalert.orgtandfonline.com Green approaches focus on waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents, and increasing energy efficiency. ijpsjournal.comrawdatalibrary.net
Solvent-Free and Water-Mediated Syntheses
A key strategy in green chemistry is the replacement of volatile and hazardous organic solvents. Solvent-free (neat) reactions and the use of water as a reaction medium are highly attractive alternatives. eurekalert.orgijpsjournal.com
Solvent-free synthesis, often promoted by thermal heating or microwave irradiation, eliminates the need for solvents entirely, which simplifies work-up procedures, reduces waste, and can lower costs. eurekaselect.comresearchgate.net Catalysts like bismuth(III) chloride (BiCl₃) and Hβ zeolite have been successfully used to promote the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under solvent-free conditions, providing excellent yields of polysubstituted quinolines. eurekaselect.comrsc.org
Water is considered a universal green solvent due to its non-toxicity, availability, and unique chemical properties. eurekalert.org Water-mediated reactions, such as the Friedländer annulation catalyzed by potassium bisulfate (KHSO₄), have been developed for the synthesis of polysubstituted quinolines. researchgate.net The hydrophobic effect of water can enhance reaction rates and selectivity. eurekalert.org The synthesis of this compound could be adapted to these green conditions. For example, a solvent-free Friedländer condensation could be performed using a recyclable solid acid catalyst, followed by chlorination. Alternatively, a water-mediated approach could be employed, potentially using a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases.
Table 2: Comparison of Solvent-Free and Water-Mediated Quinoline Syntheses
| Catalyst / Conditions | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| BiCl₃ | Solvent-free | Not specified | Excellent | eurekaselect.com |
| Caesium Iodide | Solvent-free | 30 min | Excellent | researchgate.net |
| Hβ zeolite | Solvent-free | Not specified | Good | rsc.org |
| KHSO₄ | Water | Not specified | Good | researchgate.net |
| SnCl₂·2H₂O / Ultrasound | Water | Not specified | Good | researchgate.netnih.gov |
Microwave and Ultrasonic Assisted Methodologies
Microwave (MW) and ultrasound (US) irradiation are energy-efficient techniques that can dramatically accelerate chemical reactions. rawdatalibrary.net These methods often lead to higher yields, improved product purity, and significantly reduced reaction times compared to conventional heating. nih.govrsc.org
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. acs.orgcam.ac.uk This has been applied to various quinoline syntheses, including catalyst-free, multi-component reactions that proceed in minutes with excellent yields. tandfonline.comnih.gov For instance, a modification of the Friedländer methodology using neat acetic acid as both solvent and catalyst with microwave irradiation at 160°C afforded quinolines in just 5-10 minutes. cam.ac.uknih.gov
Ultrasonic-assisted synthesis employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. rsc.orgmdpi.com This enhances mass transfer and reaction rates. This technique has been used for the synthesis of quinoline-imidazole hybrids and other derivatives, offering outstanding benefits in terms of reaction time and energy consumption. nih.govrsc.org A potential synthesis of this compound could involve a microwave-assisted Friedländer reaction, which would be expected to proceed much faster and more efficiently than under conventional heating. benthamdirect.com
Table 3: Advantages of Microwave and Ultrasound in Quinoline Synthesis
| Technique | Catalyst / Reagents | Reaction Time | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Microwave | Acetic Acid | 5-10 min | Excellent | Rapidity, operational simplicity | cam.ac.uknih.gov |
| Microwave | Catalyst-free, 3-component | 8-10 min | 88-96% | High yield, catalyst-free | tandfonline.com |
| Ultrasound | SnCl₂·2H₂O | 4-6 min | Excellent | Rapid, green (water solvent) | researchgate.netmdpi.com |
| Ultrasound | N-alkylation of imidazole | 16-20 min | Good | 20x faster than conventional heating | rsc.org |
Atom-Economy and Waste Minimization Strategies
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. rsc.org Strategies that maximize atom economy are central to green chemistry as they inherently minimize waste. One-pot, multi-component reactions (MCRs) are prime examples of atom-economical processes because they combine several synthetic steps without isolating intermediates, thus saving solvents, energy, and time. acs.org
A highly atom-economical method for quinoline synthesis involves the direct reaction of substituted o-nitrotoluenes with olefins. rsc.orgrsc.org This one-pot procedure, which can be catalyzed by cesium, proceeds via a proposed [2+4] cycloaddition mechanism and uses readily available starting materials, avoiding the need to pre-form an aniline derivative. rsc.org The only byproduct is water, making it a highly efficient process. rsc.org Another advanced strategy is the C-H activation/functionalization of quinoline N-oxides. An iron-catalyzed protocol has been developed that uses no external oxidant and produces only water as a byproduct, resulting in a very low E-factor (a measure of waste generated) of approximately 0.92. rsc.org Adopting such a strategy for a tert-butyl substituted quinoline could significantly shorten the synthetic route and reduce waste compared to traditional multi-step sequences.
Continuous Flow Chemistry and Microreactor Technologies for Quinoline Production
Continuous flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. researchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous intermediates, and straightforward scalability. thieme-connect.denih.gov
Microreactors, with their high surface-to-volume ratio, enable rapid heating and cooling and can significantly improve reaction yields and selectivity. tandfonline.comyoutube.com This technology has been successfully applied to quinoline synthesis. For example, a continuous-flow photochemical process has been developed that uses LED irradiation to induce a tandem photoisomerization–cyclization of (E)-2-aminostyryl ketones to form quinolines in minutes. thieme-connect.de This process was shown to be scalable, capable of producing grams of product per hour. researchgate.netvapourtec.com
The production of this compound could be effectively translated to a continuous flow system. A hypothetical setup might involve pumping a solution of 2-amino-5-tert-butylacetophenone and a suitable coupling partner through a heated reactor packed with a solid-supported acid catalyst to form the hydroxyquinoline intermediate. This stream could then be mixed with a chlorinating agent in a second reactor module to generate the final product. Such a process would allow for safe, automated, and efficient production with minimal manual handling. researchgate.netacs.org
Table 4: Features of Continuous Flow Systems for Quinoline Synthesis
| Flow Process | Key Technology | Throughput / Time | Advantage | Reference |
|---|---|---|---|---|
| Photoisomerization-Cyclization | LED (365 nm) Flow Reactor | >1 g/hr | Scalable, efficient, green (light reagent) | researchgate.netvapourtec.com |
| Telescoped Hydrogenation | H-Cube System | High Yield | Multi-step synthesis in continuous flow | thieme-connect.de |
| 3-Cyanoquinoline Synthesis | Photochemical Flow Reactor | Minutes | Safe handling of azide (B81097) intermediates | acs.org |
| General Synthesis | CPC-Systems' CYTOS microreactor | Not specified | Optimization and process development | ingentaconnect.com |
Stereoselective Synthesis of Enantiopure this compound Derivatives (if applicable for future research)
The target molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis would become highly relevant for future research focused on creating chiral derivatives of this compound. Many biologically active quinoline-based drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.
Future research could explore the introduction of a chiral center elsewhere on the quinoline scaffold or on a substituent. For example, a stereoselective synthesis could be designed to produce a derivative with a chiral group at the 2- or 3-position. This might be achieved through asymmetric catalysis, using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction, such as an asymmetric aldol or Michael addition in the construction of the quinoline ring. Another approach could involve the use of chiral starting materials derived from the chiral pool. The development of methods to produce enantiopure derivatives of this compound would be a valuable contribution, enabling detailed studies into how chirality influences the biological activity of this particular quinoline scaffold.
Process Optimization and Scalability Considerations for this compound Production
The synthesis of this compound typically proceeds through a multi-step route, with the Gould-Jacobs reaction being a cornerstone for the formation of the core quinoline structure. This is followed by a chlorination step to introduce the chlorine atom at the 4-position. The optimization of this synthetic sequence is paramount for achieving high yields, purity, and throughput, which are essential for industrial-scale operations.
A key precursor in this synthesis is 6-tert-butyl-4-hydroxyquinoline. The Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, is a well-established method for preparing 4-hydroxyquinoline derivatives. googleapis.comwikipedia.org The reaction is typically followed by cyclization at high temperatures. For the synthesis of 6-tert-butyl-4-hydroxyquinoline, 4-tert-butylaniline serves as the starting aniline derivative.
The subsequent conversion of the hydroxyl group to a chloro group is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is critical and requires careful optimization to minimize the formation of byproducts and to ensure complete conversion.
Process Optimization Strategies
The optimization of the synthesis of this compound involves a systematic investigation of various reaction parameters to identify the conditions that provide the best balance of yield, purity, reaction time, and cost. Modern approaches to reaction optimization often employ high-throughput screening and statistical methods like Design of Experiments (DoE) to efficiently explore the complex interplay of multiple variables.
Key parameters that are typically optimized include:
Temperature: Both the cyclization step in the Gould-Jacobs reaction and the chlorination step are highly temperature-dependent. Finding the optimal temperature profile is crucial for maximizing reaction rates while minimizing decomposition and side reactions.
Reaction Time: Determining the minimum time required for complete conversion at a given temperature is essential for maximizing reactor throughput.
Catalyst Loading: In catalyzed reactions, optimizing the amount of catalyst is critical for achieving high efficiency without incurring unnecessary costs or complicating purification.
Reactant Stoichiometry: Adjusting the molar ratios of the reactants can significantly impact the yield and selectivity of the desired product.
Solvent Selection: The choice of solvent can influence reaction rates, solubility of intermediates and products, and the ease of product isolation. In recent years, there has been a push towards solvent-free or "green" solvent conditions to improve the environmental footprint of chemical processes.
A significant advancement in the chlorination of similar heterocyclic compounds is the use of equimolar amounts of POCl₃ in a solvent-free process. This approach, often carried out in a sealed reactor at elevated temperatures, offers several advantages over traditional methods that use a large excess of POCl₃. These benefits include reduced raw material costs, simplified work-up procedures, and a lower environmental burden.
Scalability Considerations
Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure safe, reliable, and economical production. For the synthesis of this compound, the following scalability factors are of particular importance:
Heat Transfer: Exothermic reactions, such as the cyclization and chlorination steps, can be difficult to manage on a large scale. Efficient heat removal is critical to prevent thermal runaways and maintain consistent reaction temperatures. The design of the reactor, including its surface area-to-volume ratio and the use of cooling jackets, is a key consideration.
Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing is crucial for achieving consistent reaction rates and yields. The choice of agitator design and mixing speed becomes increasingly important as the scale of the reaction increases.
Reagent Handling and Addition: The safe handling and controlled addition of corrosive and reactive reagents like POCl₃ are paramount in a large-scale setting. Automated dosing systems are often employed to ensure precise control and minimize operator exposure.
Product Isolation and Purification: The method of product isolation and purification must be scalable and efficient. While laboratory-scale purifications often rely on column chromatography, this is often not feasible for large quantities. Alternative methods such as crystallization, distillation, and extraction are preferred for industrial production. The development of a robust crystallization process is often a key focus during scale-up to ensure high purity and good recovery of the final product.
Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the large-scale production of this compound. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.
"One-Pot" Processes: To improve industrial efficiency and reduce waste, the development of "one-pot" or telescoping synthesis, where intermediates are not isolated, is highly desirable. For instance, a process where the trimethyl pyruvic acid formed in one step is directly reacted with thiocarbohydrazide (B147625) without isolation has been reported for the synthesis of a related heterocyclic compound, highlighting the potential for simplifying industrial processes. google.com
The successful scale-up of this compound production relies on a multidisciplinary approach that combines expertise in organic chemistry, chemical engineering, and process safety. Careful planning and execution of process development studies are essential to ensure a smooth transition from the laboratory to the manufacturing plant.
Chemical Reactivity and Advanced Functionalization of 6 Tert Butyl 4 Chloro Quinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Chloro Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of 6-tert-butyl-4-chloroquinoline. wikipedia.org The electron-withdrawing effect of the nitrogen atom in the quinoline (B57606) ring makes the C4 position electron-deficient and thus susceptible to attack by nucleophiles. researchgate.netlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of a good leaving group, in this case, the chloride ion, facilitates the second step of the reaction, which is the elimination of the leaving group to restore aromaticity. wikipedia.org The reactivity of 4-chloroquinolines in SNAr reactions is well-documented, often showing higher reactivity compared to their 2-chloro counterparts in certain reactions. researchgate.net
The displacement of the C4-chloro group by nitrogen nucleophiles is a widely used strategy to synthesize a variety of 4-aminoquinoline (B48711) derivatives. This reaction can be carried out with a range of amines, including primary and secondary aliphatic and aromatic amines, as well as ammonia (B1221849) equivalents. nih.gov The reaction conditions for amination can vary depending on the nucleophilicity of the amine and the specific substitution pattern of the quinoline. In many cases, the reaction can be performed by heating the chloroquinoline with the amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated during the reaction. mdpi.com
Table 1: Examples of Amination Reactions of 6-tert-Butyl-4-chloro-quinoline
| Nucleophile | Reagent Example | Product |
| Primary Amine | Aniline (B41778) | 6-tert-Butyl-N-phenylquinolin-4-amine |
| Secondary Amine | Piperidine | 6-tert-Butyl-4-(piperidin-1-yl)quinoline |
| Azole | 1H-1,2,4-Triazole | 6-tert-Butyl-4-(1H-1,2,4-triazol-1-yl)quinoline |
The C4-chloro substituent can also be readily displaced by oxygen and sulfur nucleophiles to yield 4-alkoxy and 4-thioalkoxy-quinolines, respectively. Alkoxylation is typically achieved by treating the chloroquinoline with an alcohol in the presence of a strong base, such as sodium hydride, to generate the more nucleophilic alkoxide ion. Similarly, thiolation can be carried out using thiols and a base. These reactions broaden the range of functional groups that can be introduced onto the quinoline scaffold. researchgate.net
Table 2: Examples of Alkoxylation and Thiolation Reactions
| Reaction | Nucleophile | Reagent Example | Product |
| Alkoxylation | Methoxide | Sodium Methoxide | 6-tert-Butyl-4-methoxyquinoline |
| Thiolation | Thiophenolate | Sodium Thiophenolate | 6-tert-Butyl-4-(phenylthio)quinoline |
The introduction of a cyano or an azido (B1232118) group at the C4 position can be accomplished through SNAr reactions with cyanide or azide (B81097) salts, respectively. The cyano group is a versatile functional group that can be further transformed into carboxylic acids, amides, or amines. The azido group is also a useful synthetic handle, for instance, in click chemistry reactions or for its conversion to an amino group. These reactions typically require polar aprotic solvents to facilitate the dissolution of the inorganic salts and to promote the SNAr mechanism.
Table 3: Examples of Cyanation and Azidation Reactions
| Reaction | Nucleophile | Reagent Example | Product |
| Cyanation | Cyanide | Sodium Cyanide | 6-tert-Butylquinoline-4-carbonitrile |
| Azidation | Azide | Sodium Azide | 4-Azido-6-tert-butylquinoline |
Metal-Catalyzed Cross-Coupling Reactions Involving this compound Scaffolds
Metal-catalyzed cross-coupling reactions represent a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-chloroquinolines are often suitable substrates for these transformations. These reactions typically employ a palladium catalyst and allow for the introduction of a wide array of substituents onto the quinoline core under relatively mild conditions. researchgate.net
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov 4-Chloroquinolines can undergo Suzuki-Miyaura coupling to produce 4-arylquinoline derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates being coupled.
Table 4: Typical Conditions for Suzuki-Miyaura Coupling of this compound
| Component | Example |
| Organoboron Reagent | Phenylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or DMF/Water |
| Product | 6-tert-Butyl-4-phenylquinoline |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.orgnih.gov The alkynylation of 6-tert-butyl-4-chloroquinoline via the Sonogashira coupling would yield 4-alkynylquinoline derivatives, which are valuable building blocks in medicinal chemistry and materials science. Copper-free Sonogashira protocols have also been developed. nih.govnih.gov
Table 5: Typical Conditions for Sonogashira Coupling of this compound
| Component | Example |
| Terminal Alkyne | Phenylacetylene |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine or Diisopropylamine |
| Solvent | THF or DMF |
| Product | 6-tert-Butyl-4-(phenylethynyl)quinoline |
Heck and Stille Coupling Reactions
The presence of a chloro-substituent at the 4-position of the quinoline ring makes 6-tert-butyl-4-chloroquinoline a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon bonds.
The Heck reaction allows for the arylation or vinylation of the quinoline core. While specific examples directly involving 6-tert-butyl-4-chloroquinoline are not extensively documented in readily available literature, the general reactivity of chloroquinolines in Heck couplings is well-established. The reaction typically involves the coupling of the chloroquinoline with an alkene in the presence of a palladium catalyst, a base, and a phosphine (B1218219) ligand. The bulky tert-butyl group at the 6-position may exert some steric influence on the reaction kinetics, but it is not expected to prevent the reaction.
The Stille reaction offers another powerful method for carbon-carbon bond formation, utilizing organostannane reagents. organic-chemistry.org The reaction of 6-tert-butyl-4-chloroquinoline with an organostannane (R-SnBu₃) in the presence of a palladium catalyst would yield the corresponding 4-substituted-6-tert-butylquinoline. organic-chemistry.org The Stille coupling is known for its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents. organic-chemistry.orgorgsyn.org The choice of palladium catalyst and ligands, such as bulky, electron-rich phosphines, can be crucial for achieving high yields, especially with less reactive aryl chlorides. orgsyn.orgharvard.edu The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
Table 1: Comparison of Heck and Stille Coupling Reactions
| Feature | Heck Reaction | Stille Reaction |
| Coupling Partner | Alkenes | Organostannanes |
| Bond Formed | C-C (alkenyl or aryl) | C-C |
| Catalyst | Palladium complex | Palladium complex |
| Key Advantage | Atom economy (no stoichiometric metallic waste from the coupling partner) | High functional group tolerance |
| Key Disadvantage | Can have issues with regioselectivity with certain alkenes | Toxicity of organotin compounds |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing aryl amines from aryl halides. wikipedia.org In the context of 6-tert-butyl-4-chloroquinoline, this reaction allows for the introduction of a variety of amino groups at the 4-position, which is a key step in the synthesis of many biologically active compounds. nih.gov
The reaction involves the coupling of 6-tert-butyl-4-chloroquinoline with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The development of specialized ligands, often bulky and electron-rich, has been critical to the success of this reaction with less reactive aryl chlorides. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve reaction rates and yields. wikipedia.org The mechanism involves an oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired amine and regenerate the catalyst. wikipedia.org
A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that selective C-N coupling at the bromide position could be achieved in the presence of the chloride, highlighting the potential for controlled, sequential functionalization. nih.gov A similar selectivity could be anticipated for di-halogenated tert-butyl quinolines.
Electrophilic Substitution on the Quinoline Ring of this compound
The quinoline ring system is generally deactivated towards electrophilic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. The presence of the chloro and tert-butyl groups further influences the regioselectivity of these reactions.
Nitration and Halogenation Patterns
Nitration of quinoline typically occurs at the 5- and 8-positions. In the case of 6-tert-butyl-4-chloroquinoline, the bulky tert-butyl group at the 6-position would sterically hinder attack at the 5-position. Therefore, nitration would be expected to occur predominantly at the 8-position. The reaction of 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone with 2-methylquinoline (B7769805) has been studied, which provides some insight into the reactivity of related nitro-substituted aromatic compounds. nih.gov
Halogenation (bromination or chlorination) of the quinoline ring also generally favors the 5- and 8-positions. Similar to nitration, the steric bulk of the tert-butyl group would likely direct halogenation to the 8-position. The conditions for halogenation (e.g., choice of halogenating agent and solvent) can be tuned to control the outcome.
Sulfonation and Acylation Reactions
Sulfonation of quinoline typically requires harsh conditions and yields a mixture of products, with the 8-sulfonic acid often being a major product upon heating. For 6-tert-butyl-4-chloroquinoline, sulfonation would be expected to be challenging and likely to occur at the 8-position, if at all, due to the deactivating effects of the chloro group and the nitrogen atom.
Friedel-Crafts acylation on the quinoline ring is generally difficult and often results in low yields due to the deactivation of the ring and the complexation of the Lewis acid catalyst with the nitrogen atom. When it does occur, substitution is favored on the benzene ring portion of the quinoline system. For 6-tert-butyl-4-chloroquinoline, acylation would be predicted to be very sluggish and, if successful, would likely occur at the 8-position.
Directed Metalation and Lithiation Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org
In the quinoline system, the nitrogen atom itself can act as a directing group, although its effectiveness can be variable. The chloro-substituent at the 4-position is also known to be a moderate directing group. organic-chemistry.org For 6-tert-butyl-4-chloroquinoline, lithiation could potentially be directed to the 5-position by the combined electronic and steric influence of the existing substituents, although this would need to be confirmed experimentally. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to achieve efficient deprotonation. uwindsor.ca
Functional Group Interconversions and Modifications of the tert-Butyl Group
The functional groups on the 6-tert-butyl-4-chloroquinoline scaffold can be interconverted to access a wider range of derivatives.
The chloro group at the 4-position can be replaced by other functionalities through nucleophilic aromatic substitution, although this is generally less facile than on a simple benzene ring. However, palladium-catalyzed reactions, as discussed above, provide a more versatile route for the replacement of the chloro group.
The tert-butyl group is generally a robust and unreactive functional group. However, under specific and often harsh conditions, it can be modified. For instance, electrophilic attack on the tert-butyl group itself is unlikely. It is more plausible that functionalization would occur on the quinoline ring, as described in the sections above. Conversion of the tert-butyl group to other alkyl groups or functional groups directly is not a straightforward transformation and would likely require multi-step synthetic sequences, possibly involving initial functionalization of the quinoline ring followed by more complex rearrangements or degradation pathways. More commonly, functional group interconversions focus on more reactive sites of the molecule. ub.eduvanderbilt.eduimperial.ac.ukorganic-chemistry.org
Oxidation and Reduction Chemistry of the Quinoline Core
The oxidation and reduction of the quinoline nucleus are fundamental transformations that allow for the introduction of new functionalities and modification of the electronic properties of the heterocyclic system.
Oxidation:
The nitrogen atom in the quinoline ring is susceptible to oxidation, most commonly forming N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate. The N-oxide functionality can activate the quinoline ring for further reactions, including nucleophilic substitution and cycloaddition. For this compound, oxidation to the corresponding N-oxide would be expected to proceed readily.
Reduction:
The reduction of the quinoline ring can lead to various hydrogenated products, including dihydroquinolines and tetrahydroquinolines. Catalytic hydrogenation is a common method for achieving this transformation. The choice of catalyst, solvent, and reaction conditions can influence the extent and regioselectivity of the reduction. For 4-chloroquinolines, the reduction of the pyridine (B92270) ring is a common outcome. In the case of this compound, catalytic hydrogenation would likely yield 6-tert-butyl-4-chloro-1,2,3,4-tetrahydroquinoline. The bulky tert-butyl group is not expected to interfere significantly with the hydrogenation of the pyridine ring.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Oxidation | m-CPBA | This compound N-oxide |
| Reduction | H₂, Pd/C | 6-tert-Butyl-4-chloro-1,2,3,4-tetrahydroquinoline |
Cycloaddition Reactions and Annulation Strategies with this compound
Cycloaddition and annulation reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems from relatively simple starting materials.
Cycloaddition Reactions:
The quinoline ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. In the context of this compound, the electron-withdrawing nature of the chloro group and the quinoline nitrogen atom make the carbocyclic ring potentially suitable as a diene component in Diels-Alder reactions, particularly with electron-rich dienophiles. Conversely, the C2=C3 double bond of the pyridine ring could act as a dienophile in reactions with suitable dienes. The steric hindrance from the tert-butyl group at the 6-position could influence the regioselectivity and feasibility of such reactions.
Annulation Strategies:
Annulation reactions involve the formation of a new ring fused to the existing quinoline scaffold. Starting from this compound, various strategies can be envisioned. For instance, the chloro group at the 4-position can be displaced by a nucleophile that also contains a reactive functional group, which can then undergo an intramolecular cyclization to form a new ring. Another approach could involve the functionalization of the carbocyclic ring, followed by a ring-closing reaction. These strategies would lead to the synthesis of novel, complex polycyclic aromatic compounds with the 6-tert-butyl-quinoline core.
| Reaction Type | Reactant Type | Potential Product |
| [4+2] Cycloaddition | Electron-rich dienophile | Fused polycyclic system |
| Annulation | Bifunctional nucleophile | Fused heterocyclic system |
Computational and Theoretical Investigations of 6 Tert Butyl 4 Chloro Quinoline
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, providing a basis for interpreting molecular behavior. For instance, a study on the related compound 6-chloroquinoline (B1265530) (6CQ) utilized DFT with the B3LYP method and 6-311++G(d,p) basis set to investigate its spectroscopic and electronic features. dergipark.org.tr Such calculations for 6-tert-butyl-4-chloroquinoline would similarly elucidate the influence of the tert-butyl and chloro substituents on the quinoline (B57606) core.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, representing nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. ossila.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. muni.cz A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates a molecule is more prone to chemical reactions. dergipark.org.tr
For example, in a theoretical study of 6-chloroquinoline, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the benzene (B151609) ring. dergipark.org.tr The HOMO-LUMO energy gap for 6-chloroquinoline was calculated to be 4.58 eV. dergipark.org.tr For 6-tert-butyl-4-chloroquinoline, the addition of the electron-donating tert-butyl group would be expected to raise the HOMO energy, potentially narrowing the HOMO-LUMO gap and thus increasing its reactivity compared to 6-chloroquinoline.
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance for 6-tert-Butyl-4-chloro-quinoline |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. muni.cz |
| Ionization Potential (I) | The minimum energy required to remove an electron. Approximated as I ≈ -EHOMO. | Relates to the molecule's ability to undergo oxidation. |
| Electron Affinity (A) | The energy released when an electron is added. Approximated as A ≈ -ELUMO. | Relates to the molecule's ability to undergo reduction. |
| Electronegativity (χ) | The ability of a molecule to attract electrons. Calculated as χ ≈ (I + A) / 2. | Provides insight into the overall electronic character. |
| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as η ≈ (I - A) / 2. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.tr |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting chemical reactivity and intermolecular interactions. It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. researchgate.net
Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com The ESP map also identifies the locations of potential hydrogen bond acceptors (negative regions) and donors (positive regions). mdpi.com
In 6-tert-butyl-4-chloroquinoline, the most negative potential would be expected around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for electrophilic attack and hydrogen bonding. The chlorine atom would also exhibit negative potential. Positive potential would likely be found on the hydrogen atoms of the aromatic ring and the tert-butyl group. Analysis of the ESP is crucial for understanding how the molecule will interact with other molecules, including biological receptors. researchgate.net
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
DFT calculations are widely used to determine the most stable three-dimensional structure (conformation) of a molecule by calculating the energies of different spatial arrangements. chemrxiv.orgresearchgate.net For 6-tert-butyl-4-chloroquinoline, the primary conformational flexibility arises from the rotation of the tert-butyl group around the C-C bond connecting it to the quinoline ring.
While the quinoline ring system itself is rigid and planar, DFT calculations can identify the rotational barriers and the minimum energy conformer of the tert-butyl group. Although specific studies on 6-tert-butyl-4-chloroquinoline are not available, research on similarly substituted quinolines demonstrates that steric hindrance between the substituent and adjacent protons on the ring dictates the preferred orientation. researchgate.net These calculations provide essential data on the molecule's ground-state geometry, which is the basis for all other computational investigations like docking and FMO analysis.
Molecular Docking and Dynamics Simulations for this compound Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. amazonaws.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.gov
Quinoline derivatives are a well-known scaffold in medicinal chemistry, with compounds showing activity against a range of targets, including cancer cells, HIV reverse transcriptase, and SARS-CoV-2 proteases. nih.govnih.govnih.gov Docking studies on various chloro- and bromo-substituted quinolines have shown potent inhibitory activity, for example, against HIV reverse transcriptase. nih.gov
A molecular docking simulation of 6-tert-butyl-4-chloroquinoline would involve placing the molecule into the binding site of a specific protein target. The program would then calculate the most stable binding poses and estimate the binding energy, with more negative values indicating a stronger interaction. amazonaws.com The results would highlight key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein, providing a rationale for its potential biological activity. rsc.org
Prediction of Spectroscopic Signatures and Their Correlation with Structure
Computational methods can predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. dergipark.org.tr DFT calculations, for example, can compute the chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) for a given molecular structure.
Comparing these predicted spectra with experimental data serves as a powerful validation of the computed structure. dergipark.org.tr For instance, a detailed study on 6-chloroquinoline successfully correlated the experimental FT-IR, UV-Vis, and NMR spectra with theoretical values obtained via DFT calculations. dergipark.org.tr Any discrepancies can point to specific molecular interactions or environmental effects not accounted for in the calculation. For 6-tert-butyl-4-chloroquinoline, theoretical prediction of its NMR spectrum would help in the assignment of protons and carbons, especially for the complex aromatic region of the quinoline ring system.
Analysis of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, Pi-Stacking
Non-covalent interactions are the primary forces governing molecular recognition, such as a drug binding to its protein target. wikipedia.org The structure of 6-tert-butyl-4-chloroquinoline allows for several key types of non-covalent interactions.
Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming a bond with a hydrogen bond donor group (like an -OH or -NH from a protein residue). youtube.com
Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding. This is an interaction where the electrophilic region on the outer side of the chlorine atom (the σ-hole) interacts favorably with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This type of interaction is increasingly recognized as crucial in drug design. wikipedia.org
Pi-Stacking (π-π Interactions): The flat, aromatic quinoline ring system can stack with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan. unimi.it These interactions are vital for the stabilization of protein-ligand complexes.
Computational analysis can quantify the strength and geometry of these interactions, providing a detailed picture of the molecule's binding landscape.
Table 2: Potential Non-Covalent Interactions for this compound
| Interaction Type | Participating Group on Molecule | Potential Interacting Partner (e.g., in a protein) |
| Hydrogen Bond | Quinoline Nitrogen (Acceptor) | -OH group (Ser, Thr, Tyr), -NH group (Asn, Gln) |
| Halogen Bond | 4-Chloro group (Donor) | Carbonyl oxygen, lone pairs on N or O atoms |
| π-π Stacking | Quinoline aromatic system | Aromatic rings of Phe, Tyr, Trp |
| Hydrophobic | tert-Butyl group, aromatic ring | Aliphatic side chains (Ala, Val, Leu, Ile) |
Rational Design of this compound Analogues Using In Silico Methods
The rational design of analogues of this compound is a key strategy in medicinal chemistry to enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce potential toxicity. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in this process. These computational tools allow for the virtual screening of large libraries of compounds and the prediction of their biological activity before their actual synthesis, saving significant time and resources.
The design of novel analogues often focuses on modifying the core quinoline scaffold at various positions to probe the structure-activity relationship (SAR). For instance, in the development of anticancer agents, the substitution pattern on the quinoline ring has been shown to be critical for activity. While specific studies on this compound analogues are limited, research on related quinoline derivatives provides a framework for rational design. For example, studies on combretastatin (B1194345) A-4 analogues have shown that the position of the tert-butyl group on the quinoline ring significantly impacts antiproliferative activity. In one such study, a 7-tert-butyl substituted quinoline was found to be more potent than its corresponding 6-tert-butyl analogue, suggesting that the steric bulk of the tert-butyl group is more favorable at the 7-position for that particular biological target. nih.gov
Molecular docking is a powerful technique used to predict the binding orientation and affinity of a ligand to a target protein. In the context of designing analogues of this compound, docking studies can be employed to understand how modifications to the parent molecule affect its interaction with a specific biological target, such as an enzyme or receptor. For example, in the design of novel anti-HIV agents, quinoline derivatives have been docked into the allosteric site of the HIV reverse transcriptase protein. These studies revealed the importance of hydrogen bonding and π-interactions with key amino acid residues for inhibitory activity. nih.gov Analogous in silico approaches could be applied to design this compound derivatives with enhanced activity against various targets.
The following interactive table summarizes molecular docking data for a selection of quinoline derivatives against different biological targets, illustrating the type of information that can be generated through in silico studies to guide analogue design.
| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Quinoline-based Curcumin Analogue | Sterol 14α-demethylase (CYP51) | - | Not Specified | mdpi.com |
| Quinoline-based Iminothiazoline Derivative | Elastase | -7.4 | Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 | iipseries.org |
| Quinoline-docetaxel Analogue (6c) | Tubulin | Not Specified | Not Specified | nih.gov |
| 6-Bromo-quinazoline Derivative (8a) | EGFR | -6.7 | Not Specified | |
| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide (B153586) (Compound 6) | HIV-RT (PDB:3MEC) | Not Specified | Lys101, Lys103, Val179, Tyr188, Gln190, Gly190, Pro225, Phe227, Tyr318 | nih.gov |
By analyzing such data, medicinal chemists can make informed decisions about which modifications are most likely to lead to improved biological activity. For this compound, this could involve, for example, the introduction of different substituents at the 4-position to replace the chloro group, or the modification of the tert-butyl group at the 6-position to explore the effects of steric and electronic properties on target binding.
Theoretical Reaction Pathway Elucidation for this compound Transformations
Understanding the reaction mechanisms of this compound is crucial for its synthesis and for developing new chemical transformations to create novel analogues. Theoretical methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction pathways, identifying transition states, and determining the energetics of chemical reactions. While specific theoretical studies on the transformations of this compound are not widely available, the general principles of quinoline chemistry, supported by computational studies on the parent quinoline ring system, can provide significant insights.
The synthesis of the quinoline scaffold itself can be understood through theoretical studies of classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. These reactions involve complex sequences of steps, including condensations, cyclizations, and oxidations, the mechanisms of which can be computationally modeled to understand the role of catalysts and reaction conditions.
Transformations of the this compound molecule would likely target the reactive chloro group at the 4-position or the aromatic ring. For instance, the chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. Theoretical calculations can predict the feasibility of these reactions with different nucleophiles by calculating the activation barriers and reaction energies.
Furthermore, computational studies on the reactivity of the quinoline ring system can help predict the outcomes of electrophilic substitution reactions. DFT calculations on quinoline have shown that the electron density distribution makes certain positions more susceptible to electrophilic attack than others. The presence of the tert-butyl group at the 6-position and the chloro group at the 4-position will further modulate this reactivity, and theoretical calculations can quantify these effects. For example, a computational analysis of the reaction of hydroxyl radicals with quinoline has shown that the activation energies for attack at different carbon atoms vary, with the C2 position being the least reactive in the gas phase. nih.gov
A plausible transformation of this compound is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, at the 4-position. Theoretical studies on similar systems can elucidate the catalytic cycle, including the oxidative addition, transmetalation (for Suzuki coupling) or amine coordination (for Buchwald-Hartwig), and reductive elimination steps. A hypothetical reaction pathway for a Suzuki coupling is outlined in the table below.
| Step | Description | Key Intermediates/Transition States |
| 1. Oxidative Addition | The palladium(0) catalyst inserts into the C-Cl bond of this compound. | Pd(0) complex, Oxidative addition transition state, Pd(II) intermediate |
| 2. Transmetalation | The boronic acid derivative transfers its organic group to the palladium(II) center. | Pd(II)-boronic acid complex, Transmetalation transition state, Di-organo-Pd(II) intermediate |
| 3. Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. | Reductive elimination transition state, Product-Pd(0) complex |
Through such theoretical elucidations, chemists can gain a deeper understanding of the reaction mechanisms, enabling the optimization of reaction conditions and the prediction of potential side products. This knowledge is invaluable for the efficient synthesis of novel this compound analogues with desired properties.
Molecular Interaction Studies and Mechanistic Research on 6 Tert Butyl 4 Chloro Quinoline
Elucidation of Enzyme Inhibition Kinetics and Mechanism by 6-tert-Butyl-4-chloro-quinoline and its Analogues
Quinoline (B57606) and its derivatives are recognized as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of enzymatic inhibitory activities. The introduction of various substituents on the quinoline ring can significantly modulate their potency and selectivity.
Kinetic Studies of Enzyme-Ligand Interactions
Kinetic studies of analogous compounds provide critical insights into the potential enzyme inhibitory mechanisms of this compound. For instance, a series of 4-aryl-6-chloro-quinoline derivatives have been evaluated for their inhibitory activity against Hepatitis B Virus (HBV) DNA replication. Several of these compounds demonstrated significant inhibition with IC50 values in the low micromolar range, comparable to the positive control, tenofovir. nih.gov Specifically, certain derivatives showed IC50 values between 4.4 and 9.8 μM. nih.gov
Similarly, studies on other quinoline derivatives have revealed their potential as inhibitors of various enzymes. For example, certain 2-phenylamino-4-phenoxyquinoline derivatives have shown inhibitory activity against HIV-1 reverse transcriptase, with some compounds exhibiting IC50 values comparable to the non-nucleoside reverse transcriptase inhibitor, nevirapine. nih.gov The inhibitory potency of these compounds is often influenced by the nature and position of substituents on the quinoline ring. For instance, structure-activity relationship (SAR) studies on 6-nitroquinazolines, a related heterocyclic system, have shown that modifications at the C(4)-position can significantly impact their inhibitory effects on TNF-alpha production and T cell proliferation. nih.gov
The inhibitory constant, Ki, provides a more direct measure of an inhibitor's potency. nih.govnih.gov For competitive inhibitors, the Ki value can be determined through various graphical methods, such as Dixon plots. youtube.com While specific Ki values for this compound are not available, the methodology for their determination is well-established in the study of enzyme kinetics. nih.govnih.govyoutube.com
Binding Site Characterization (e.g., Active Site, Allosteric Site)
The interaction of quinoline derivatives with enzymes can occur at either the active site or an allosteric site, leading to different modes of inhibition.
Active Site Binding: Many quinoline-based inhibitors are designed to bind to the active site of their target enzymes, often competing with the natural substrate. Molecular docking studies of various quinoline derivatives have elucidated potential binding interactions within the active sites of enzymes like HIV-1 reverse transcriptase and penicillin-binding protein 2a (PBP2a). nih.gov In the case of PBP2a, interactions of 4-aminoquinoline (B48711) derivatives involve hydrophobic interactions with residues such as ALA601 and ILE614, and hydrogen bonding with GLN521. nih.gov
Allosteric Site Binding: Quinoline scaffolds have also been identified as allosteric modulators of various enzymes and receptors. nih.govnih.govresearchgate.net Allosteric modulators bind to a site distinct from the orthosteric (active) site, inducing a conformational change in the protein that alters its activity. rsc.org For example, quinoline and pyrimidine-based compounds have been developed as allosteric activators of the sarco/endoplasmic reticulum calcium ATPase (SERCA), with some analogues exhibiting sub-micromolar potency. nih.gov Docking studies of these activators suggest a binding site near the enzyme's ATP binding pocket, implying a mechanism of accelerating the catalytic cycle. nih.gov Similarly, certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov
The bulky tert-butyl group at the 6-position and the chloro group at the 4-position of this compound would likely influence its binding mode, potentially favoring interactions within hydrophobic pockets of either active or allosteric sites.
Analysis of Receptor Binding Affinities and Modalities of this compound
The quinoline framework is a common feature in ligands targeting a variety of receptors. The affinity and modality (agonist, antagonist, or modulator) are highly dependent on the substitution pattern of the quinoline ring.
Quantitative Binding Assays
Quantitative binding assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Studies on quinoline derivatives have reported a wide range of binding affinities for different receptors. For instance, certain quinoline derivatives have been identified as tachykinin NK3 receptor antagonists. google.comgoogle.com
In a study of quinoline derivatives as allosteric modulators of the A3 adenosine receptor, Ki values were determined using radioligand binding assays. nih.gov The affinity of these compounds is influenced by the nature of the substituents on the quinoline ring.
While specific binding data for this compound is not available, the established methodologies for quantitative binding assays would be applicable to determine its receptor binding profile.
Ligand-Receptor Complex Formation and Dissociation Kinetics
The kinetics of ligand-receptor complex formation (association rate constant, kon) and dissociation (dissociation rate constant, koff) determine the residence time of a drug at its target, which can be a critical factor for its pharmacological effect. The ratio of koff to kon defines the equilibrium dissociation constant (Kd).
Studies on chloroquine (B1663885), a well-known 4-chloroquinoline (B167314) derivative, have characterized its interaction with DNA, revealing an intercalation mode with a dissociation constant (KD) of approximately 200 ± 100 μM in physiological salt. nih.gov While this interaction is with DNA rather than a receptor protein, the principles of determining binding kinetics are transferable. Isothermal titration calorimetry (ITC) is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant and enthalpy and entropy changes. nih.gov
Investigations into this compound Interactions with Nucleic Acids and Proteins
The planar aromatic structure of the quinoline ring system makes it a prime candidate for interaction with biomacromolecules like nucleic acids and proteins.
Interaction with Nucleic Acids:
Many quinoline derivatives are known to interact with DNA, primarily through intercalation. nih.govmdpi.com This involves the insertion of the planar quinoline ring between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA, potentially interfering with processes like replication and transcription.
Studies on diquinolines have shown that the nature of the linker and substituents on the quinoline ring influences whether the binding is monofunctional or bifunctional (bis-intercalation). nih.gov The binding affinity of these compounds for calf thymus DNA has been reported to be in the range of (1.2-12) x 10^4 M-1. nih.gov Kinetic measurements have shown that these DNA-diquinoline complexes can dissociate very rapidly. nih.gov
The binding of chloroquine to double-stranded DNA has been shown to be an entropically driven process. nih.gov The presence of the tert-butyl group on this compound may influence the energetics and geometry of DNA intercalation.
Interaction with Proteins:
Beyond specific enzyme and receptor binding pockets, quinoline derivatives can also interact with other proteins. For example, a photoaffinity-labeled quinoline-based drug has been shown to directly bind to the multidrug resistance protein (MRP), a member of the ABC transporter family. nih.gov This binding was specific and could be inhibited by other known MRP substrates. nih.gov
Furthermore, steroid-quinoline hybrids have been developed to inhibit and reverse protein aggregation processes, such as those involving the Aβ peptide implicated in Alzheimer's disease. acs.org This suggests that the quinoline scaffold can be utilized to target protein-protein interactions and pathological protein aggregation.
The physicochemical properties of this compound, particularly its lipophilicity conferred by the tert-butyl group, would likely play a significant role in its protein binding profile.
DNA/RNA Intercalation and Groove Binding Studies
A thorough review of scientific literature and databases reveals no specific studies focused on the intercalation or groove binding properties of this compound with DNA or RNA. While the quinoline scaffold is a known feature in some DNA intercalating agents, experimental data detailing the specific binding mode, affinity, and sequence preference for this compound is not available. Research into how the tert-butyl and chloro substitutions on the quinoline ring might influence nucleic acid interactions has not been published.
Protein-Ligand Interaction Mapping
There is no publicly available research that maps the protein-ligand interactions of this compound. Consequently, there are no data identifying specific protein targets, binding affinities, or the molecular forces (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) that would govern its interaction with any protein. Computational or experimental studies, such as X-ray crystallography, NMR spectroscopy, or thermal shift assays, have not been reported for this specific compound.
Unraveling the Molecular Basis of Cellular Processes Modulated by this compound (In Vitro Studies)
No experimental studies detailing the membrane permeability or transport mechanisms of this compound are present in the available literature. Passive diffusion is a common mechanism for small, lipophilic molecules to cross cell membranes. nih.govresearchgate.net The structural features of this compound, including its quinoline core and tert-butyl group, suggest it may possess some degree of lipophilicity, but without experimental validation through methods like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell assays, its ability to permeate biological membranes remains uncharacterized.
Research on the subcellular distribution and compartmentalization of this compound has not been documented. Therefore, there is no information on whether the compound localizes to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. Such studies, often conducted using fluorescently-tagged analogues or subcellular fractionation followed by analytical detection, are crucial for understanding a compound's mechanism of action and potential sites of toxicity.
Identification of Off-Target Interactions and Their Molecular Basis for Selectivity Profiling
No studies have been published that identify or characterize off-target interactions for this compound. Selectivity profiling, which involves screening a compound against a panel of receptors, enzymes, and ion channels, is essential for determining its specificity and potential for unintended biological effects. The molecular basis for the selectivity of this compound is therefore unknown.
Exploration of Photophysical and Photochemical Mechanisms of this compound in Biological Systems (e.g., as fluorescent probes)
The photophysical and photochemical properties of this compound have not been characterized in the scientific literature. While some quinoline derivatives are known to be fluorescent, there is no available data on the absorption and emission spectra, fluorescence quantum yield, or excited-state lifetime of this specific compound. nih.govnih.gov Consequently, its potential for use as a fluorescent probe in biological systems has not been explored. Studies on related compounds suggest that properties like fluorescence are highly dependent on the specific substitutions and the molecular environment. rsc.org
Structure Activity Relationship Sar Studies of 6 Tert Butyl 4 Chloro Quinoline Analogues
Systematic Variation of the tert-Butyl Group: Impact on Molecular Recognition and Interactions
The tert-butyl group, a common moiety in drug design, significantly influences a molecule's properties, often leading to increased lipophilicity. chem-space.com However, this can sometimes result in reduced metabolic stability. chem-space.com Systematic variation of the tert-butyl group in quinoline (B57606) analogues allows for the fine-tuning of molecular recognition and interactions.
Replacing the tert-butyl group with bioisosteres is a common strategy to improve physicochemical and pharmacokinetic properties. chem-space.com For instance, trifluoromethyl-containing groups or strained ring systems like bicyclo[1.1.1]pentane can mimic the steric bulk of the tert-butyl group while offering improved metabolic stability and aqueous solubility. chem-space.comcambridgemedchemconsulting.comsemanticscholar.org The use of a trimethylsilyl (B98337) group as a replacement for a t-butyl group has been shown to significantly reduce lipophilicity without altering biological activity. cambridgemedchemconsulting.com
Table 1: Bioisosteric Replacements for the tert-Butyl Group and Their Effects
| Bioisosteric Replacement | Potential Advantages | Reference |
| Trifluoromethyl Oxetane | Decreased lipophilicity, improved metabolic stability | cambridgemedchemconsulting.com |
| Trimethylsilyl | Reduced lipophilicity, unchanged biological activity | cambridgemedchemconsulting.com |
| Bicyclo[1.1.1]pentane | Increased aqueous solubility, improved metabolic stability | semanticscholar.org |
| Fluorinated tert-butyl group | Mimics bulky, non-polar character | chem-space.com |
Elucidation of the Role of the C4-Substituent (e.g., Chloro) in Directing Molecular Interactions and Reactivity
The substituent at the C4 position of the quinoline ring plays a pivotal role in directing molecular interactions and influencing the reactivity of the entire molecule. The 7-chloro group in the quinoline nucleus is considered optimal for certain activities. pharmacy180.com
In the context of antimalarial 4-substituted quinolines, the nature of the side chain at the C4 position is critical. A dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is often optimal for activity. pharmacy180.com The introduction of a hydroxyl group on one of the ethyl groups of the tertiary amine at this position can lead to reduced toxicity. pharmacy180.com The presence of a tertiary amine in the side chain is also considered important for activity. pharmacy180.com
Research on quinoline derivatives has shown that the incorporation of different moieties at the C4 position can significantly impact their biological profile. For example, linking hydrazones, thioureas, ureas, and pyrazoles at this position has been explored to develop novel therapeutic agents. researchgate.net
Influence of Quinoline Ring Substitution Patterns on Potency and Selectivity (at molecular level)
The substitution pattern on the quinoline ring is a key determinant of a compound's potency and selectivity. Studies have shown that even minor changes in the position and nature of substituents can lead to significant differences in biological activity.
For example, in a series of coumarin-quinoline hybrids, the position and type of substituent on the quinoline ring influenced their activity as AChE/BChE inhibitors. nih.gov A compound with a 6-quinoline derivative at position 3 of the coumarin (B35378) scaffold was the most active and selective AChE inhibitor in the series. nih.gov In another study, the exchange of functional groups at the C-6 and C-8 positions of the quinoline skeleton resulted in varied anticancer activities. researchgate.net
The presence of an electron-withdrawing substituent like trifluoromethyl at the 3-position can alter the reactivity of the quinoline ring, allowing for C-H bond activation at positions 6 and 7. acs.org This highlights how substituents can electronically influence the entire ring system, thereby affecting its interaction with molecular targets.
Table 2: Impact of Quinoline Ring Substitution on Biological Activity
Stereochemical Effects on the Molecular Activity of 6-tert-Butyl-4-chloro-quinoline Derivatives
Stereochemistry plays a crucial role in the molecular activity of quinoline derivatives. The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target. For instance, the D-isomer of chloroquine (B1663885), a well-known 4-substituted quinoline, is reported to be less toxic than its L-isomer. pharmacy180.com
The synthesis of optically pure quinoline derivatives and the study of their cyclization reactions have provided evidence for the importance of stereochemistry in determining the final product's configuration. utwente.nl These studies underscore that the three-dimensional structure of a molecule is as important as its chemical composition in defining its biological function.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com This approach is valuable for predicting the activity of new compounds and gaining insights into the mechanisms of action. nih.govresearchgate.net
QSAR models are developed by calculating molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods like multiple linear regression (MLR) to correlate these descriptors with the observed biological activity. japsonline.comnih.gov The quality of a QSAR model is assessed using various statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). japsonline.com
For quinoline derivatives, QSAR studies have been employed to predict their anti-tuberculosis activity. nih.gov These models can help in the rational design of new, more potent analogs by identifying the key structural features that contribute positively or negatively to the desired biological effect. nih.gov
Table 3: Key Parameters in QSAR Model Development
| Parameter | Description | Reference |
| R² (Coefficient of Determination) | Indicates the goodness of fit of the model. | japsonline.com |
| Q² (Cross-validated R²) | Measures the predictive ability of the model. | japsonline.com |
| RMSE (Root Mean Square Error) | Represents the error in the predicted values. | japsonline.com |
| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule. | nih.gov |
Fragment-Based and De Novo Design Strategies for this compound Scaffolds
Fragment-based drug design (FBDD) and de novo design are powerful strategies for the discovery of novel lead compounds. nih.govnih.gov FBDD involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. frontiersin.org These initial hits can then be grown or linked together to create more potent, lead-like molecules. nih.govfrontiersin.org
De novo design, on the other hand, involves the computational generation of new molecular structures that are predicted to have high affinity and selectivity for a specific target. arxiv.org These methods often start with a scaffold, such as the this compound core, and then build upon it by adding functional groups that are complementary to the target's binding site. nih.govarxiv.org
Both FBDD and de novo design can be used to explore new chemical space and generate novel intellectual property. eurekaselect.com These approaches are particularly useful when combined with structural information from X-ray crystallography or NMR spectroscopy, which can guide the design process.
Bioisosteric Replacements in this compound Derivatives and Their Mechanistic Implications
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. chem-space.comnih.gov
In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. As discussed earlier, the tert-butyl group can be replaced with other bulky groups to modulate lipophilicity and metabolic stability. chem-space.comcambridgemedchemconsulting.com Similarly, the chloro group at the C4 position could be replaced with other halogens or small functional groups to alter the electronic properties and hydrogen bonding capabilities of the molecule.
The replacement of a disubstituted phenyl ring with saturated bicyclic molecules is another example of bioisosteric replacement that can mitigate toxicity issues associated with multiple aromatic rings. chem-space.com These substitutions can lead to new patentable molecules with improved physicochemical and biological properties. chem-space.com
Advanced Applications of 6 Tert Butyl 4 Chloro Quinoline in Specialized Chemical Research
6-tert-Butyl-4-chloro-quinoline as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
The strategic placement of the chloro and tert-butyl substituents on the quinoline (B57606) core makes this compound a highly valuable and versatile intermediate in the synthesis of complex molecular structures. The 4-chloro group provides a reactive site for nucleophilic substitution, a cornerstone of C-C and C-N bond-forming reactions, while the sterically demanding tert-butyl group at the 6-position can influence the regioselectivity of reactions and modify the physical properties of the resulting compounds, such as solubility and crystallinity.
Building Block for Natural Product Synthesis
The quinoline nucleus is a common motif in a wide array of natural products, particularly alkaloids, many of which exhibit significant biological activity. nih.govnih.gov The modification of natural product structures to enhance their therapeutic properties is a key strategy in medicinal chemistry. nih.gov this compound serves as an important building block in this endeavor. Although direct incorporation into a known natural product's total synthesis is not widely documented, its value lies in its potential to create novel analogues with enhanced or modified biological functions.
For instance, the general synthetic importance of quinoline-4-ones as precursors to alkaloids like Dubamine and Graveoline highlights the utility of the C4-functionalized quinoline scaffold. nih.gov this compound provides a direct entry point for similar synthetic strategies, where the chloro group can be displaced by various nucleophiles or serve as a handle for metal-catalyzed cross-coupling reactions to build the complex carbon skeletons typical of alkaloids. The tert-butyl group, in this context, can improve pharmacokinetic properties by increasing lipophilicity, potentially enhancing membrane permeability and metabolic stability.
Precursor for Advanced Heterocyclic Architectures
The reactivity of the 4-chloro position is a gateway to a multitude of more complex heterocyclic systems. The synthesis of fused heterocyclic compounds often relies on the strategic annulation of rings onto a pre-existing core. This compound is an ideal precursor for such transformations.
Research has demonstrated the ability to construct novel ring systems from functionalized quinolines. For example, acid-catalyzed reactions of substituted 4-chloroquinolines with 1,2-benzoquinones can lead to the formation of complex tropolone (B20159) structures, expanding the quinoline core into a larger, functionalized ring system. researchgate.net The tert-butyl group on the quinoline backbone would remain as a key substituent, influencing the conformation and properties of the final heterocyclic architecture. Similarly, efficient organocatalytic methods have been developed to access polycyclic hexahydrocyclopenta[b]quinoline derivatives from basic quinoline precursors, showcasing the potential for elaborate molecular construction. nih.gov
The following table illustrates the potential of related chloro-quinoline compounds to act as precursors for more complex structures, a role readily adaptable for this compound.
| Precursor | Reagent(s) | Resulting Heterocyclic Architecture | Reference |
| 2,6,8-Trimethyl-4-chloroquinoline | 3,5-di(tert-butyl)-1,2-benzoquinone, p-toluenesulfonic acid | 5,7-Di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinolin-2-yl)-1,3-tropolone | researchgate.net |
| Substituted Anilines and Nitroalkenes | Organocatalyst | Polycyclic Hexahydrocyclopenta[b]quinoline | nih.gov |
| 5-tert-Amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde | Malononitrile, ZnCl₂ | Fused Pyrazolinoquinolizine | beilstein-journals.org |
Integration of this compound into Ligand Design for Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, where the creation of a single enantiomer of a chiral molecule is desired. Quinoline-based ligands have emerged as a privileged class due to their rigid structure, coordinating nitrogen atom, and the ease with which they can be synthetically modified. thieme-connect.com this compound is an exemplary starting material for crafting sophisticated chiral ligands.
The 4-chloro position is a prime handle for introducing chirality. Nucleophilic displacement of the chloride allows for the attachment of chiral amines, phosphines, or oxazolines, which can then coordinate to a metal center. The bulky tert-butyl group at the 6-position plays a crucial role in establishing the chiral environment around the catalytic center. Its steric hindrance can block certain pathways of substrate approach, thereby directing the reaction to favor the formation of one enantiomer over the other. This principle is a well-established strategy in ligand design for achieving high enantioselectivity. thieme-connect.com
A variety of quinoline-based ligand types can be synthesized from this precursor, as detailed in the following table.
| Ligand Type | Synthetic Approach from this compound | Role of Substituents |
| Chiral Schiff Base Ligands | Substitution of the 4-chloro group with a chiral diamine, followed by condensation. | The tert-butyl group provides steric bulk to create a defined chiral pocket. |
| Chiral Oxazolinyl-Quinoline Ligands | Coupling with a chiral amino alcohol to form an intermediate that is then cyclized to the oxazoline (B21484) ring. | The tert-butyl group influences the orientation of the oxazoline, impacting stereocontrol. |
| Chiral P,N-Type Ligands | Reaction at the 4-position with a chiral phosphino-alcohol or phosphino-amine. | The combination of the hard nitrogen of the quinoline and a soft phosphine (B1218219) donor, modulated by the steric influence of the tert-butyl group, allows for fine-tuning of electronic and steric properties. |
Utilization as a Molecular Probe for Biological Pathway Elucidation
Understanding complex biological pathways often requires molecular tools that can interact with and report on specific cellular components or events. The quinoline scaffold is an excellent platform for designing such molecular probes due to its inherent fluorescence and biocompatibility.
Fluorescent Probes
Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) in response to a specific stimulus, such as binding to a metal ion or a change in the local environment. researchgate.netnih.gov The quinoline core is a well-known fluorophore, and its derivatives are widely used in the development of probes for bioimaging. researchgate.netnih.gov
This compound can be readily converted into a variety of fluorescent probes. The 4-position is easily modified; for example, substitution with hydrazines can lead to probes capable of detecting metal ions like Al³⁺ through a "turn-on" fluorescence mechanism. nih.gov The introduction of different functional groups allows for the tuning of the probe's photophysical properties and its targeting specificity within a cell. The tert-butyl group can enhance performance by increasing the quantum yield of fluorescence and improving solubility in lipid-rich environments like cell membranes. Novel quinoline derivatives based on 6-amino-substituted quinolines have shown interesting photophysical properties, a modification accessible from the parent 6-substituted compound. researchgate.net
| Probe Target | General Design Principle | Role of this compound | Potential Advantages of tert-Butyl Group |
| Metal Ions (e.g., Al³⁺) | A quinoline fluorophore linked to a chelating group that quenches fluorescence until the target ion binds. | Serves as the core fluorophore, with the 4-position modified to attach the chelating moiety. | Enhances fluorescence quantum yield; increases lipophilicity for cell permeability. |
| pH Sensing | A quinoline derivative with a pH-sensitive functional group that alters the electronic structure and thus the fluorescence. | Provides the stable, fluorescent scaffold for derivatization. | Tunes the pKa of the sensor group; improves photostability. |
| Enzyme Activity | A quinoline fluorophore "caged" with a substrate for a specific enzyme; fluorescence is revealed upon enzymatic cleavage. | Acts as the reporting fluorophore. | Can modulate substrate-enzyme recognition and improve probe localization. |
Photoaffinity Labels
Photoaffinity labeling is a powerful technique to identify unknown protein targets of a bioactive small molecule. A photoaffinity label is a molecule that contains a photoreactive group (e.g., an azide (B81097), diazirine) which, upon irradiation with UV light, forms a highly reactive species that covalently binds to nearby molecules, typically the binding pocket of a target protein.
This compound is an ideal precursor for creating photoaffinity labels to investigate the biological targets of quinoline-based compounds. The 4-chloro group can be readily substituted with sodium azide (NaN₃) to generate the corresponding 4-azidoquinoline. This aryl azide is a commonly used photoreactive group. Upon UV irradiation, it releases nitrogen gas to form a highly reactive nitrene, which can insert into C-H or N-H bonds in its immediate vicinity, thus covalently labeling the target protein. The tert-butyl group would serve as a key recognition element, ensuring that the probe binds to the same proteins as the original tert-butyl-quinoline-containing bioactive molecule. A reporter tag, such as biotin (B1667282) or a clickable alkyne, could also be incorporated into the structure to facilitate subsequent detection and identification of the labeled protein.
Role of this compound in Material Science and Supramolecular Chemistry
Despite the general interest in quinoline derivatives for various material science applications, a targeted search for "this compound" did not yield specific studies or data relating to its role in this field. The compound is listed in catalogs of chemical suppliers, indicating its availability for research purposes. sigmaaldrich.com However, its properties and potential applications in material science and supramolecular chemistry have not been documented in peer-reviewed literature.
There is no available research in scientific journals or patent literature that describes the use or evaluation of this compound as a component in Organic Light-Emitting Diodes (OLEDs) or other organic electronic devices. While the broader class of quinoline-containing compounds is extensively studied for these applications, research findings detailing the specific performance, electronic properties, or synthetic integration of this compound in this context could not be located.
A thorough literature search found no publications that investigate the role of this compound in the formation of self-assembled systems or as a ligand in the synthesis of coordination polymers. The potential for this molecule to engage in processes like π-π stacking or to coordinate with metal centers has not been explored or reported in existing scientific studies.
Applications in Advanced Analytical Chemistry: Method Development for Specific Matrices (non-biological, e.g., environmental, industrial)
There is no documented information regarding the development of specific analytical methods for the detection or quantification of this compound in any non-biological matrices, such as environmental or industrial samples. The compound is listed in trade databases for laboratory chemicals, but associated analytical protocols for its monitoring in specific contexts are not provided in the available literature. volza.com
Emerging Research Frontiers and Future Directions for 6 Tert Butyl 4 Chloro Quinoline Research
Discovery of Novel Reactivity and Transformation Pathways
The exploration of novel reactivity and transformation pathways for 6-tert-butyl-4-chloro-quinoline is a pivotal area of research. While direct C-H functionalization of the quinoline (B57606) core is a well-established strategy, emerging research focuses on more sophisticated and selective transformations. researchgate.net
Photocatalysis , for instance, presents a promising frontier for the derivatization of quinoline compounds under mild conditions. nih.govresearchgate.netnih.gov Visible-light-mediated reactions, often employing iridium or organic photosensitizers, can facilitate unique bond formations that are inaccessible through traditional thermal methods. nih.govnih.gov For a compound like this compound, this could enable the introduction of novel functional groups at various positions, leading to a diverse library of new chemical entities. The use of iron-based catalysts in photocatalytic reactions is also gaining traction as a more sustainable approach. uomustansiriyah.edu.iq
Furthermore, the development of cascade reactions and multi-component reactions (MCRs) offers an atom-economical and efficient route to complex molecules derived from the this compound scaffold. frontiersin.org These one-pot syntheses minimize waste and purification steps, aligning with the principles of green chemistry.
Future research will likely focus on expanding the repertoire of photocatalytic transformations and designing novel cascade reactions specifically tailored for the this compound core. This will involve the discovery of new catalyst systems and a deeper mechanistic understanding of the underlying reaction pathways.
Synergistic Integration of Advanced Computational and Experimental Methodologies
The convergence of advanced computational and experimental methodologies is revolutionizing the study of quinoline derivatives, including this compound. researchgate.netresearchgate.netgoogle.com This synergistic approach allows for a more profound understanding of molecular properties and reactivity, guiding the design of new experiments and accelerating the discovery process.
Density Functional Theory (DFT) calculations are instrumental in predicting a range of molecular properties, such as electronic structure, vibrational frequencies, and reactivity indices. acs.orgnih.govresearchgate.netscitechdaily.com For this compound, DFT can elucidate the influence of the tert-butyl and chloro substituents on the electron distribution and reactivity of the quinoline ring system. This information is invaluable for predicting the regioselectivity of chemical reactions and understanding spectroscopic data.
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with other species or in complex environments. researchgate.netnih.govsaspublishers.com This is particularly relevant for understanding the behavior of this compound derivatives in biological systems or as components in advanced materials.
The integration of these computational tools with experimental validation creates a powerful feedback loop. Computational predictions can guide the synthesis of new derivatives with desired properties, and experimental results can be used to refine and validate the computational models.
Table 1: Examples of Integrated Computational and Experimental Approaches for Quinoline Derivatives
| Methodology | Application for Quinoline Derivatives | Potential for this compound |
| DFT Calculations | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. acs.orgnih.gov | Elucidating the electronic influence of substituents and predicting regioselectivity. |
| Molecular Dynamics (MD) Simulations | Studying protein-ligand interactions and the dynamic behavior of molecules in solution. researchgate.netnih.gov | Investigating the binding modes of derivatives with biological targets. |
| Combined DFT and Spectroscopy | Assigning vibrational spectra and understanding electronic transitions. scitechdaily.com | Accurate interpretation of IR, NMR, and UV-Vis spectra of new derivatives. |
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Molecular Interactions
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, with significant potential for the study of this compound. nridigital.comijprajournal.comwikipedia.org These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods.
Predicting Chemical Reactivity and Regioselectivity: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. asdlib.orglongdom.orgnih.gov For this compound, this could mean predicting the most likely site of functionalization in a given reaction, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. These models often use a combination of molecular fingerprints and quantum mechanical descriptors to represent the reactants and predict the products. asdlib.orgnih.gov
Predicting Molecular Interactions: AI and ML are also being used to predict how molecules will interact with each other, which is crucial for drug discovery and materials science. nridigital.com For derivatives of this compound, ML models could predict their binding affinity to specific biological targets or their self-assembly properties. Generative models, a type of AI, can even design novel molecules with desired properties from scratch. wikipedia.org
The continued development of more sophisticated AI and ML algorithms, coupled with the generation of larger and more diverse chemical datasets, will undoubtedly accelerate the exploration of the chemical space around this compound.
Development of Sustainable and Eco-Friendly Synthetic Strategies for Future Derivatization
The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the derivatization of this compound is no exception. researchgate.netnih.govrsc.org The focus is on creating processes that are not only efficient but also minimize environmental impact.
Nanocatalysis has emerged as a key technology in green synthesis. slideshare.netnih.govnih.govgoogle.com Nanoparticle-based catalysts, often magnetic for easy recovery and reuse, can promote a wide range of organic transformations with high efficiency under mild conditions. nih.govnih.govgoogle.com The application of nanocatalysts to the synthesis and functionalization of quinolines is a vibrant area of research, offering a sustainable alternative to traditional homogeneous catalysts. slideshare.netnih.gov
Other green approaches include the use of environmentally benign solvents like water or ethanol, solvent-free reaction conditions , and energy-efficient techniques such as microwave and ultrasound irradiation . researchgate.netfrontiersin.orgnih.govrsc.org These methods can significantly reduce waste, energy consumption, and the use of hazardous materials. nih.govrsc.org
Future research in this area will likely focus on the development of novel, highly active, and recyclable nanocatalysts, as well as the broader application of green reaction conditions to the synthesis of a wide array of this compound derivatives. slideshare.net
Table 2: Green Chemistry Approaches for Quinoline Synthesis and Derivatization
| Green Strategy | Example Application | Benefits |
| Nanocatalysis | Use of magnetic iron oxide or copper nanoparticles. nih.govnih.govgoogle.com | High activity, recyclability, mild reaction conditions. |
| Green Solvents | Reactions in water or ethanol. researchgate.netnih.gov | Reduced toxicity and environmental impact. |
| Solvent-Free Reactions | Solid-state or neat reactions. rsc.orgnih.gov | Minimized waste and energy consumption. |
| Microwave/Ultrasound | Accelerated reaction times. researchgate.netfrontiersin.org | Increased energy efficiency and higher yields. |
Exploration of this compound in Niche Areas of Chemical Physics
The unique electronic and structural features of quinoline derivatives make them interesting candidates for exploration in various niche areas of chemical physics. While specific studies on this compound in this context are still emerging, research on related compounds provides a strong foundation for future investigations.
Photophysical Properties: The photophysical properties of quinoline derivatives, such as their absorption and emission spectra, are of significant interest for applications in sensors, imaging agents, and optoelectronic materials. frontiersin.org The substituents on the quinoline ring can be used to tune these properties. For this compound, the interplay between the electron-donating tert-butyl group and the electron-withdrawing chloro group could lead to interesting photophysical behaviors that warrant investigation.
Molecular Dynamics and Spectroscopy: The study of molecular dynamics and spectroscopy can provide fundamental insights into the behavior of molecules at the atomic level. Advanced spectroscopic techniques, combined with computational modeling, can be used to probe the vibrational and electronic states of this compound and its derivatives, revealing details about their structure and bonding.
Future work in this area could involve detailed photophysical characterization of novel this compound derivatives, as well as the use of advanced spectroscopic methods to study their dynamics in various environments.
New Analytical Methodologies for Complex Systems Involving this compound
As the applications of this compound and its derivatives expand, the need for advanced analytical methodologies to characterize them in complex systems becomes increasingly important. nih.gov This is particularly true for applications in medicinal chemistry and materials science, where the compound may be part of a complex mixture.
Hyphenated Chromatographic Techniques: The combination of separation techniques with mass spectrometry, known as hyphenated techniques, provides a powerful tool for the analysis of complex mixtures. nridigital.comnih.govslideshare.netnih.govLiquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating and identifying individual components in a mixture with high sensitivity and specificity. nih.govnih.gov For isomeric quinoline derivatives, which can be challenging to distinguish, high-resolution mass spectrometry coupled with advanced chromatographic methods is essential. nih.gov
Advanced Mass Spectrometry Techniques: Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide detailed structural information that is crucial for the unambiguous identification of novel this compound derivatives and their metabolites or degradation products. researchgate.netnih.gov
Future directions in this area will involve the development of more sensitive and selective analytical methods, including the use of novel stationary phases in chromatography and advanced ionization techniques in mass spectrometry, to tackle the challenges of analyzing this compound-based systems in increasingly complex matrices.
Collaborative and Interdisciplinary Research Initiatives for this compound Based Systems
The full potential of this compound and its derivatives can only be realized through collaborative and interdisciplinary research initiatives. nih.govresearchgate.netacs.orgijprajournal.com The complexity of modern scientific challenges necessitates the integration of expertise from various fields.
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or chemical companies are crucial for translating fundamental discoveries into practical applications. nih.govresearchgate.netacs.orgijprajournal.com Academic labs can provide expertise in fundamental chemistry and discovery, while industry partners can contribute resources for development, scaling up, and commercialization. nih.govacs.org Such partnerships can accelerate the development of new drugs or materials based on the this compound scaffold. nih.govresearchgate.netnih.govnih.gov
Interdisciplinary Research Centers: The establishment of interdisciplinary research centers that bring together chemists, biologists, physicists, and computational scientists can foster a collaborative environment for tackling complex problems. researchgate.net For example, a center focused on drug discovery could leverage the expertise of synthetic chemists to create new this compound derivatives, biologists to test their activity, and computational scientists to model their interactions with biological targets. google.com
The future of research on this compound will undoubtedly be shaped by such collaborative efforts, which will be essential for unlocking its full scientific and technological potential.
Q & A
Q. How can researchers ensure reproducibility when reporting synthetic yields of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
